1-(2,5-Dimethylphenyl)ethanamine
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Overview
Description
1-(2,5-Dimethylphenyl)ethanamine is an organic compound with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . It is a derivative of phenethylamine, characterized by the presence of two methyl groups at the 2 and 5 positions of the phenyl ring. This compound is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile using lithium tetrahydridoaluminate in ethoxyethane (diethyl ether), followed by treatment with a dilute acid . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
1-(2,5-Dimethylphenyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. As a derivative of phenethylamine, it may interact with neurotransmitter receptors and enzymes, influencing biological processes. detailed studies on its specific mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the methyl groups at the 2 and 5 positions.
2,5-Dimethoxyphenethylamine: A similar compound with methoxy groups instead of methyl groups.
Amphetamine: A well-known stimulant with a similar structure but different functional groups.
Uniqueness
1-(2,5-Dimethylphenyl)ethanamine is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and biological activity compared to other phenethylamine derivatives.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGHUDXDTMIEAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407309 |
Source
|
Record name | 1-(2,5-dimethylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91251-26-2 |
Source
|
Record name | 1-(2,5-dimethylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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